molecular formula C22H28O2 B13398661 13-ethyl-17-ethynyl-17-hydroxy-11-methylidene-1,2,6,7,8,9,10,11,12,13,14,15,16,17-tetradecahydro-3H-cyclopenta[a]phenanthren-3-one (non-preferred name)

13-ethyl-17-ethynyl-17-hydroxy-11-methylidene-1,2,6,7,8,9,10,11,12,13,14,15,16,17-tetradecahydro-3H-cyclopenta[a]phenanthren-3-one (non-preferred name)

Cat. No.: B13398661
M. Wt: 324.5 g/mol
InChI Key: GCKFUYQCUCGESZ-UHFFFAOYSA-N
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Description

Etonogestrel is a synthetic progestogen, a type of hormone used in various contraceptive devices such as subdermal implants and vaginal rings. It is a biologically active metabolite of desogestrel and is known for its high efficacy in preventing pregnancy by inhibiting ovulation, thickening cervical mucus, and altering the uterine lining .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of etonogestrel involves multiple steps, starting from desogestrel. One common method includes the microbiological hydroxylation of an intermediate compound, followed by several chemical transformations to introduce the necessary functional groups. The key steps often involve oxidation, reduction, and cyclization reactions, with palladium-catalyzed cyclization being a crucial step .

Industrial Production Methods

Industrial production of etonogestrel typically follows similar synthetic routes but is optimized for large-scale manufacturing. This involves the use of high-yield reactions, efficient purification methods, and stringent quality control to ensure the consistency and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

Etonogestrel undergoes various chemical reactions, including:

    Oxidation: Introduction of oxygen atoms into the molecule.

    Reduction: Removal of oxygen atoms or addition of hydrogen atoms.

    Substitution: Replacement of one functional group with another.

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various hydroxylated, reduced, or substituted derivatives of etonogestrel, which can be further utilized in pharmaceutical formulations .

Scientific Research Applications

Etonogestrel has a wide range of applications in scientific research:

Mechanism of Action

Etonogestrel exerts its effects by binding with high affinity to progesterone and estrogen receptors in target organs such as the reproductive tract, mammary glands, hypothalamus, and pituitary gland. This binding inhibits the release of luteinizing hormone, preventing ovulation. Additionally, it increases the viscosity of cervical mucus, hindering sperm passage, and alters the endometrial lining to prevent implantation of a fertilized egg .

Comparison with Similar Compounds

Similar Compounds

  • Levonorgestrel
  • Norethindrone
  • Desogestrel

Uniqueness

Etonogestrel is unique due to its high binding affinity to progesterone receptors and its long-acting nature, making it highly effective in contraceptive applications. Unlike some other progestins, it has minimal androgenic effects, reducing the risk of side effects such as acne and weight gain .

Conclusion

Etonogestrel is a versatile and highly effective synthetic progestogen with significant applications in contraception and scientific research. Its unique properties and mechanisms of action make it a valuable compound in both medical and industrial contexts.

Properties

IUPAC Name

13-ethyl-17-ethynyl-17-hydroxy-11-methylidene-2,6,7,8,9,10,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthren-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H28O2/c1-4-21-13-14(3)20-17-9-7-16(23)12-15(17)6-8-18(20)19(21)10-11-22(21,24)5-2/h2,12,17-20,24H,3-4,6-11,13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GCKFUYQCUCGESZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC12CC(=C)C3C(C1CCC2(C#C)O)CCC4=CC(=O)CCC34
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H28O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00860666
Record name 13-Ethyl-17-ethynyl-17-hydroxy-11-methylidene-1,2,6,7,8,9,10,11,12,13,14,15,16,17-tetradecahydro-3H-cyclopenta[a]phenanthren-3-one (non-preferred name)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00860666
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

324.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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